(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of multiple functional groups, including hydroxyl, trimethoxybenzylidene, and dibutylamino groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The hydroxyl, trimethoxybenzylidene, and dibutylamino groups are introduced through various organic reactions such as alkylation, hydroxylation, and condensation reactions.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods would involve scaling up these reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions due to the presence of multiple reactive sites:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The trimethoxybenzylidene group can participate in condensation reactions to form larger conjugated systems.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism by which (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one include other benzofuran derivatives and compounds with similar functional groups. Some examples are:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor compounds.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of DPP compounds.
The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran core, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H35NO6 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H35NO6/c1-6-8-12-28(13-9-7-2)17-20-21(29)11-10-19-25(30)22(34-26(19)20)14-18-15-23(31-3)27(33-5)24(16-18)32-4/h10-11,14-16,29H,6-9,12-13,17H2,1-5H3/b22-14- |
InChI Key |
DUCJRBCAYHGVEM-HMAPJEAMSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Origin of Product |
United States |
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